![molecular formula C7H14ClNO B1454735 8-Oxa-5-azaspiro[3.5]nonane hydrochloride CAS No. 1147107-82-1](/img/structure/B1454735.png)

8-Oxa-5-azaspiro[3.5]nonane hydrochloride

Vue d'ensemble

Description

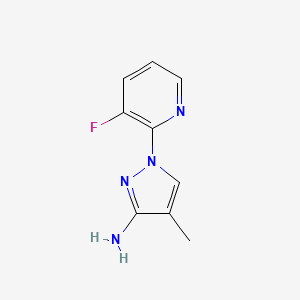

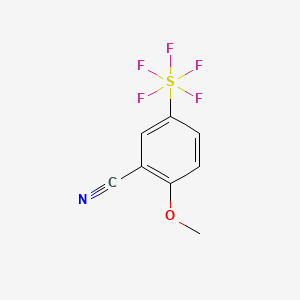

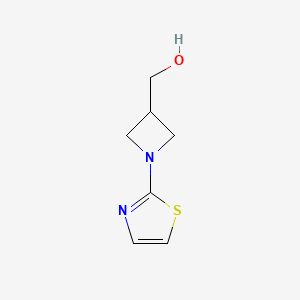

8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a synthetic compound . It has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety . The molecular formula for this compound is C7H14ClNO .

Synthesis Analysis

The synthesis of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride involves several reactions . The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. Then, the 4-cyclohexylbutanone undergoes cyclization and reduction reactions to obtain the desired compound .Molecular Structure Analysis

The molecular structure of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride is unique and consists of a spirocyclic system containing an oxa and an azaspiro moiety . The InChI code for this compound is provided in the references .Chemical Reactions Analysis

The chemical properties of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride are notable, as it undergoes several chemical reactions such as oxidation, reduction, and alkylation reactions .Physical And Chemical Properties Analysis

The physical properties of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride include a white to yellow solid form . The compound is soluble in water and ethanol but insoluble in many organic solvents . The molecular weight of this compound is 163.64 g/mol .Applications De Recherche Scientifique

-

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

- Application Summary : The compound 2-oxa-7-azaspiro[3.5]nonane is used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This process involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .

- Methods of Application : The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole . The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described .

- Results or Outcomes : The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .

-

Leuco Dyes and Photochromic Materials

- Application Summary : Spiro forms of oxazines, which may include 8-Oxa-5-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms .

- Results or Outcomes : The outcome of this application is the creation of materials that can change color under certain conditions, which can be useful in various industries .

-

8-oxa-5-azaspiro [3.5]nonane-7-carboxylic acid hydrochloride

-

methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Safety And Hazards

8-Oxa-5-azaspiro[3.5]nonane hydrochloride is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propriétés

IUPAC Name |

8-oxa-5-azaspiro[3.5]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-9-5-4-8-7;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDIUQLSJNMUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)COCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-5-azaspiro[3.5]nonane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)

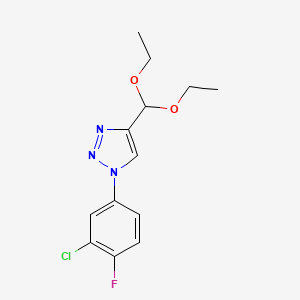

![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)